

physical and chemical properties of 3-(Dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dimethylamino)benzaldehyde

Cat. No.: B1293425

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An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(Dimethylamino)benzaldehyde**, geared towards researchers, scientists, and professionals in drug development. The information is presented to facilitate its application in synthetic chemistry and to provide context for its potential, largely through its derivatives, in medicinal chemistry.

Core Physical and Chemical Properties

3-(Dimethylamino)benzaldehyde is an aromatic aldehyde characterized by a dimethylamino substituent at the meta position of the benzene ring. It is a yellow liquid at room temperature and is soluble in various organic solvents.^[1]

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Appearance	Yellow liquid	[1]
Boiling Point	137.5-138 °C	[1]
Density	1.072±0.06 g/cm ³ (Predicted)	[1]
pKa	3.67±0.10 (Predicted)	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Spectral Data

While specific, detailed spectral data with peak assignments for **3-(Dimethylamino)benzaldehyde** is not readily available in the searched literature, general spectral characteristics can be inferred from related compounds.

- ¹H NMR:** The spectrum is expected to show signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the benzene ring, and a singlet for the two methyl groups of the dimethylamino substituent.
- ¹³C NMR:** The spectrum would feature a characteristic peak for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), peaks for the aromatic carbons, and a peak for the methyl carbons of the dimethylamino group.
- FTIR:** The infrared spectrum will prominently display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹). Other characteristic bands would include C-H stretching from the aromatic ring and the methyl groups, and C-N stretching of the dimethylamino group.

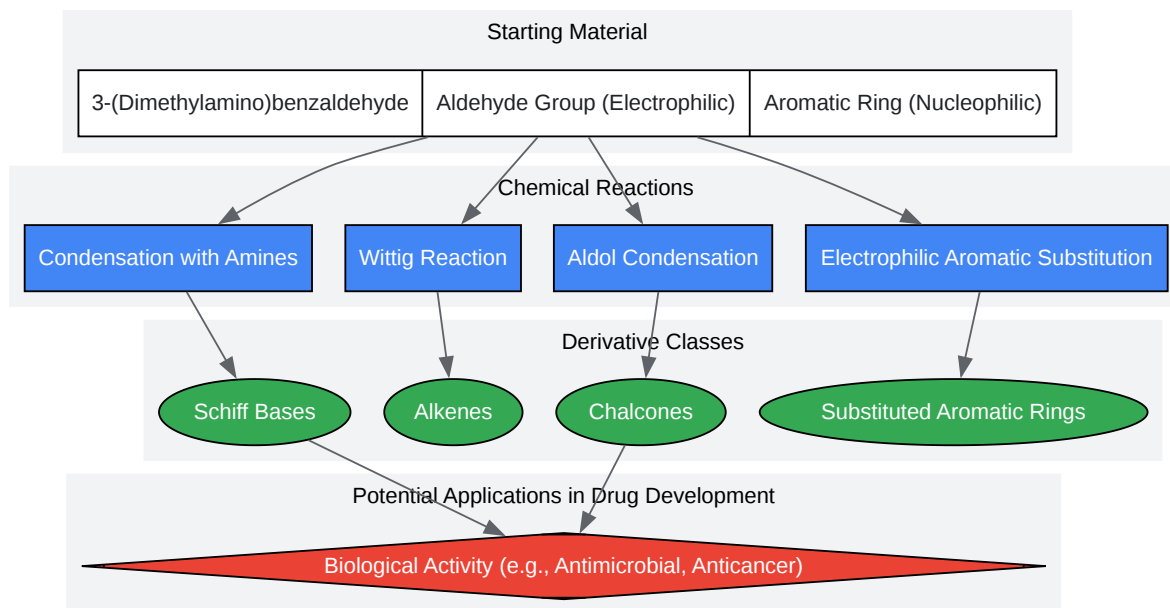
Chemical Reactivity and Applications

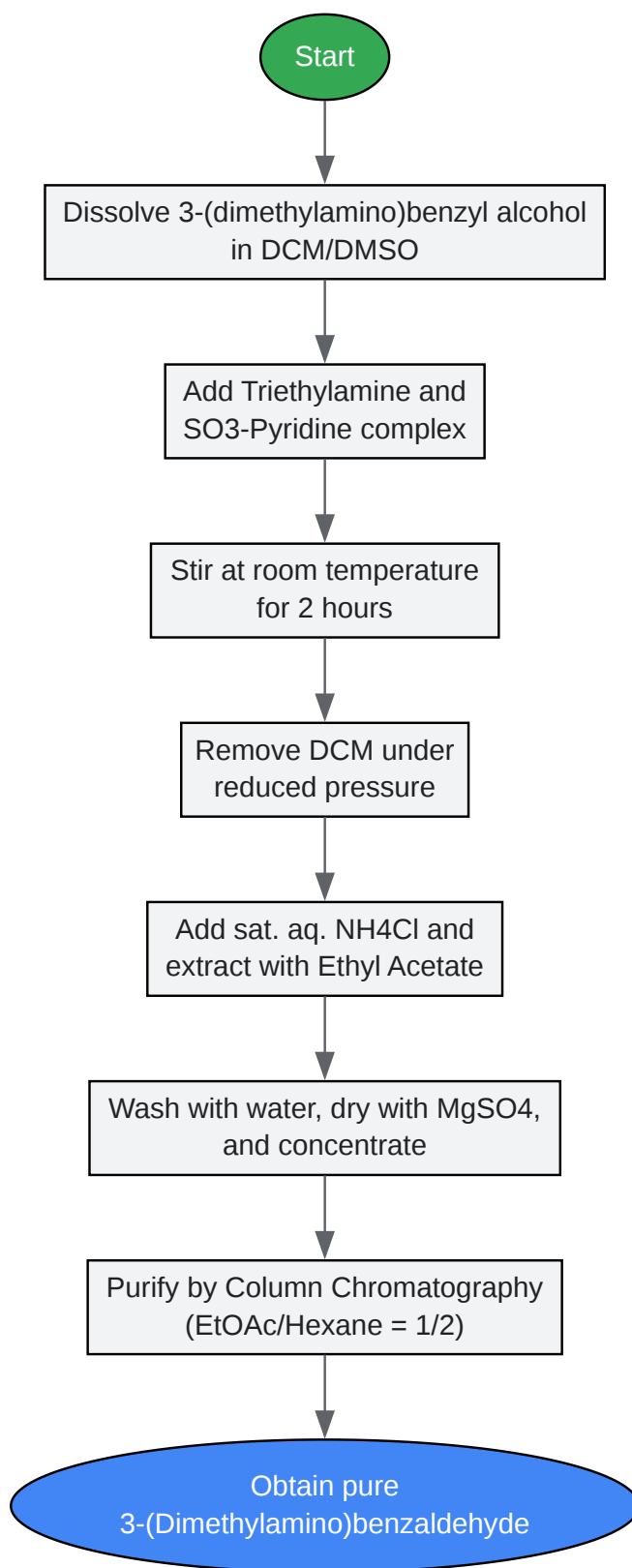
3-(Dimethylamino)benzaldehyde serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of the electron-donating

dimethylamino group on the aromatic ring.[2] It is a crucial building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[2]

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases.[3] Furthermore, it can participate in reactions such as the Wittig reaction and aldol condensations to form a variety of more complex molecules. The dimethylamino group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution at the ortho and para positions relative to the amino group.

Derivatives of **3-(Dimethylamino)benzaldehyde**, such as chalcones and Schiff bases, have been investigated for their biological activities, including antimicrobial and anticancer properties.[3]





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- To cite this document: BenchChem. [physical and chemical properties of 3-(Dimethylamino)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293425#physical-and-chemical-properties-of-3-dimethylamino-benzaldehyde]

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